molecular formula C20H20O3 B13988974 2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione CAS No. 69574-16-9

2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione

Cat. No.: B13988974
CAS No.: 69574-16-9
M. Wt: 308.4 g/mol
InChI Key: UHTFPDISMZAYFS-UHFFFAOYSA-N
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Description

2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione typically involves multi-step organic reactionsSpecific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxy group to scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, its potential therapeutic effects may involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione apart from similar compounds is its unique combination of functional groups and the indene-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

69574-16-9

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

2-(3-tert-butyl-4-hydroxy-5-methylphenyl)indene-1,3-dione

InChI

InChI=1S/C20H20O3/c1-11-9-12(10-15(17(11)21)20(2,3)4)16-18(22)13-7-5-6-8-14(13)19(16)23/h5-10,16,21H,1-4H3

InChI Key

UHTFPDISMZAYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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